molecular formula C20H24N2O5S B2736274 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 922062-83-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2736274
CAS No.: 922062-83-7
M. Wt: 404.48
InChI Key: VQXVXJZKMBONIN-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[f][1,4]oxazepin core with an ethyl substituent and a sulfonamide functional group. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S. The presence of the oxazepine ring is significant as it plays a crucial role in various biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazepine Ring : The initial step involves cyclization reactions using appropriate precursors.
  • Introduction of the Ethyl Group : This can be achieved through alkylation reactions.
  • Attachment of the Sulfonamide Moiety : This is often done via nucleophilic substitution methods.

Biological Activity

Research indicates that compounds with similar structures can exhibit a range of biological activities:

1. Anticancer Activity

This compound has shown potential in inducing differentiation in acute myeloid leukemia (AML) cells. Studies have reported that compounds with the oxazepine structure can modulate immune responses through upregulation of CD11b expression in certain cell lines .

2. Trypanocidal Activity

Similar derivatives have been investigated for their efficacy against trypanosomiasis. For instance, compounds based on the tetrahydrobenzo[f][1,4]oxazepine framework have shown promising results in disrupting essential cellular processes in Trypanosoma brucei, leading to cell death .

3. Kinase Inhibition

The unique structure of this compound suggests potential applications as a kinase inhibitor. Kinases are critical in signaling pathways and their inhibition can lead to therapeutic effects in various diseases .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group may mimic natural substrates, allowing the compound to inhibit or activate biological pathways effectively.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepinSimilar oxazepine coreKinase inhibition
2-Benzyl-N-(5-methyl-4-oxo-2,3-dihydro-benzoxazepin)Benzyl substitutionPotential anticancer activity
5-[Difluoro(phenyl)methyl]-N-(5-methyl-4-oxo-benzoxazepin)Difluoro groupSelective kinase inhibition

Case Studies

Case studies involving this compound have demonstrated its potential efficacy in preclinical models:

  • AML Differentiation Studies : In vitro studies indicated that treatment with this compound led to significant differentiation in AML cell lines compared to controls .
  • Trypanocidal Efficacy : Compounds derived from the tetrahydrobenzo[f][1,4]oxazepine structure were tested against Trypanosoma brucei, showing IC50 values in the low micromolar range .

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-22-11-12-27-19-9-6-16(14-18(19)20(22)23)21-28(24,25)13-10-15-4-7-17(26-2)8-5-15/h4-9,14,21H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXVXJZKMBONIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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